molecular formula C10H4Cl2N2 B1439796 2,6-Dichloroquinoline-4-carbonitrile CAS No. 50504-14-8

2,6-Dichloroquinoline-4-carbonitrile

Cat. No. B1439796
CAS RN: 50504-14-8
M. Wt: 223.05 g/mol
InChI Key: FARGULUBVYWUNI-UHFFFAOYSA-N
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Description

2,6-Dichloroquinoline-4-carbonitrile, also known as DCQN, is an organic molecule with a chemical formula of C10H4Cl2N2. It can be synthesized from 6-chloroquinoline and can also be prepared from the corresponding 2-vinylaniline .


Synthesis Analysis

The synthesis of quinoline derivatives, including 2,6-Dichloroquinoline-4-carbonitrile, often involves the application of the Vilsmeier–Haack reaction and aromatic nucleophilic substitution . For instance, 2,6-Dichloroquinoline can be synthesized from 6-chloroquinoline and can also be prepared from the corresponding 2-vinylaniline .


Molecular Structure Analysis

The molecular formula of 2,6-Dichloroquinoline-4-carbonitrile is C10H4Cl2N2. The molecular weight is 223.05 g/mol. The structure contains a quinoline ring system, which is a nitrogen-containing bicyclic compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dichloroquinoline-4-carbonitrile include a density of 1.49±0.1 g/cm3, a boiling point of 283.2±35.0 °C, and a molecular weight of 223.06 .

Scientific Research Applications

Synthesis and Chemical Transformations

2,6-Dichloroquinoline-4-carbonitrile is a versatile compound used in various chemical syntheses. For example, it is a precursor in the synthesis of diverse quinoline derivatives. In one study, it was utilized to create novel substituted quinolines through nucleophilic substitution with different nucleophiles, producing thio ethers, aminoquinolines, and pyrazoloquinolines (Mekheimer & Kappe, 1998).

Optoelectronic and Nonlinear Properties

The compound also plays a role in the exploration of optoelectronic properties. A study investigated hydroquinoline derivatives, including compounds similar to 2,6-Dichloroquinoline-4-carbonitrile, to understand their structural, electronic, and charge transport properties, indicating potential use in multifunctional materials (Irfan et al., 2020).

Pharmaceutical Research

In pharmaceutical research, derivatives of 2,6-Dichloroquinoline-4-carbonitrile have been synthesized for potential medical applications. For example, a series of 6,7-disubstituted 4-anilinoquinoline-3-carbonitrile derivatives functioning as inhibitors of EGFR and HER-2 kinases have been prepared, with implications for cancer treatment (Wissner et al., 2003).

Safety And Hazards

The safety data sheet for 2,6-Dichloroquinoline indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes .

properties

IUPAC Name

2,6-dichloroquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N2/c11-7-1-2-9-8(4-7)6(5-13)3-10(12)14-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARGULUBVYWUNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC(=N2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloroquinoline-4-carbonitrile

CAS RN

50504-14-8
Record name 2,6-dichloroquinoline-4-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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